molecular formula C8H13NO2S B2431512 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone CAS No. 1934545-13-7

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone

Cat. No. B2431512
CAS RN: 1934545-13-7
M. Wt: 187.26
InChI Key: IKRREFWDJDVTAL-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone, also known as Tropinone Methoxyethyl Ether (TME), is a chemical compound that has been widely used in scientific research due to its unique properties. TME is a bicyclic ketone that is structurally similar to tropinone, which is a natural alkaloid found in plants such as Atropa belladonna and Hyoscyamus niger. The synthesis, mechanism of action, and physiological effects of TME have been extensively studied, and it has been found to have a wide range of applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Structural and Synthetic Utility

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone serves as a key intermediate in the synthesis of various heterocyclic compounds. Its unique bicyclic structure is instrumental in the formation of complex molecules, showing its importance in medicinal chemistry and synthetic organic chemistry. For example, derivatives of norbornane, a structurally similar bicyclo[2.2.1]heptane compound, have been utilized in pharmaceutical research due to their distinctive molecular shape and the fixed position of their substituents, which is crucial for studying structure-activity relationships (Buchbauer & Pauzenberger, 1991). This highlights the potential of this compound in drug discovery and development, offering a scaffold for generating novel therapeutic agents with specific biological activities.

Catalysis and Chemical Reactions

In the realm of catalysis and selective chemical transformations, compounds with bicyclic structures similar to this compound play a significant role. For instance, the selective oxidation of cyclohexene, a reaction of high relevance to the chemical industry, leverages catalytic processes that can be conceptually linked to the chemical reactivity of structurally related compounds. These processes aim to achieve controllable and selective product formation, demonstrating the broader applicability of bicyclic compounds in synthetic and catalytic chemistry (Cao et al., 2018).

Pharmacological Potential

The pharmacological landscape is enriched by compounds featuring bicyclic structures akin to this compound. For example, norcantharidin and its analogs, which share a resemblance to the bicyclic scaffold, have shown significant anticancer activities, underscoring the medicinal relevance of such structures. These compounds not only exhibit potent anticancer properties but also mitigate side effects commonly associated with cancer treatment, such as myelosuppression, thus offering a promising avenue for the development of safer and more effective anticancer drugs (Deng & Tang, 2011).

properties

IUPAC Name

2-methoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-11-4-8(10)9-3-7-2-6(9)5-12-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRREFWDJDVTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC2CC1CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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